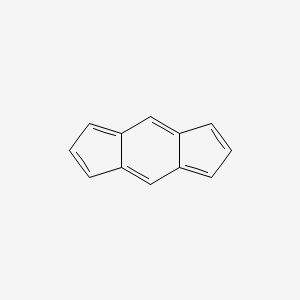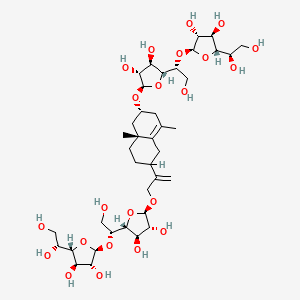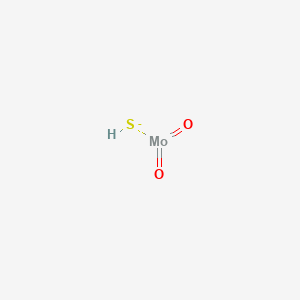
Dioxo(sulfanyl)molybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxo(sulfanyl)molybdenum is an inorganic compound that belongs to the class of transition metal oxides. It consists of a central molybdenum atom in the +5 oxidation state, coordinated to two oxygen atoms and one sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Dioxo(sulfanyl)molybdenum can be synthesized through various methods. One common approach involves the reaction of molybdenum trioxide with hydrogen sulfide under controlled conditions. The reaction typically proceeds as follows:
MoO3+H2S→MoO2S+H2O
This method requires precise control of temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of molybdenum-containing ores. The ores are processed to extract molybdenum, which is then subjected to chemical reactions to produce the desired compound. The process may include steps such as roasting, leaching, and purification to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Dioxo(sulfanyl)molybdenum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: The sulfanyl group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are often used.
Substitution: Ligands such as thiolates and phosphines can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state molybdenum oxides.
Reduction: Lower oxidation state molybdenum sulfides.
Substitution: Various molybdenum complexes with different ligands.
Scientific Research Applications
Dioxo(sulfanyl)molybdenum has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dioxo(sulfanyl)molybdenum involves its ability to participate in redox reactions. The molybdenum center can cycle between different oxidation states, facilitating the transfer of electrons and oxygen atoms. This redox activity is crucial for its catalytic properties. The compound can interact with various molecular targets, including enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Dioxo(molybdenum) complexes: These compounds have similar structures but may differ in the ligands attached to the molybdenum center.
Dioxo(tungsten) complexes: Tungsten analogs of dioxo(sulfanyl)molybdenum, which exhibit similar chemical properties but with tungsten as the central metal.
Uniqueness: this compound is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in specific catalytic applications where sulfur-containing ligands play a crucial role .
Properties
Molecular Formula |
HMoO2S- |
|---|---|
Molecular Weight |
161.02 g/mol |
IUPAC Name |
dioxomolybdenum;sulfanide |
InChI |
InChI=1S/Mo.2O.H2S/h;;;1H2/p-1 |
InChI Key |
LMGKUBJWYNQHBP-UHFFFAOYSA-M |
SMILES |
O=[Mo]=O.[SH-] |
Canonical SMILES |
O=[Mo]=O.[SH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


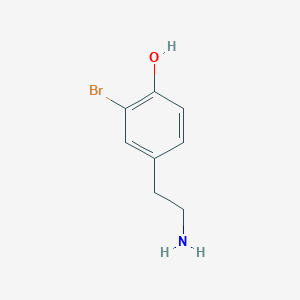
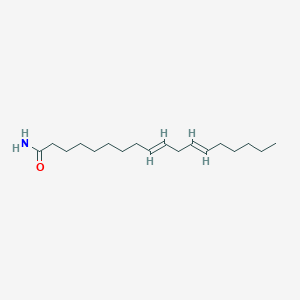

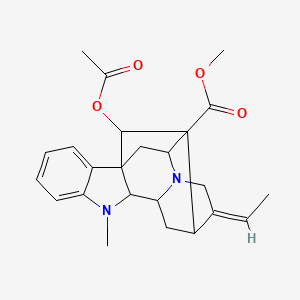
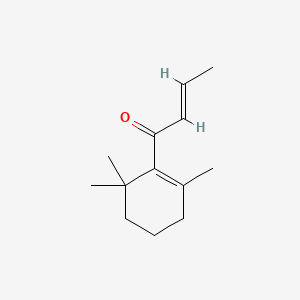
![(2Z)-2-[2-hydroxy-3,4-dimethoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B1235708.png)
![(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B1235710.png)
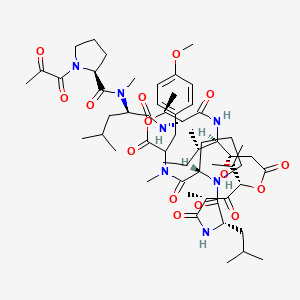
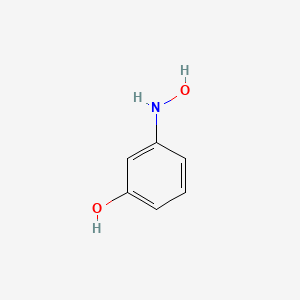
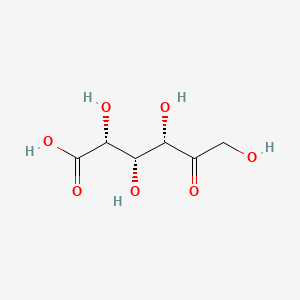

![3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl](/img/structure/B1235718.png)
